Cas no 948566-11-8 (Thio-hydroxy Fluticasone Furoate)
Thio-hydroxy Fluticasone Furoate Chemical and Physical Properties
Names and Identifiers
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- Fluticasone Impurity 36
- Androsta-1,4-diene-17-carbo(thioperoxoic) acid, 6,9-difluoro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-3-oxo-, (6α,11β,16α,17α)-
- Thio-hydroxy Fluticasone Furoate
- luticasone Impurity 18
- Fluticasone Impurity 44
- Fluticasone Furoate Sulfenic Acid
- Fluticasone furoate impurity 06
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- Inchi: 1S/C26H28F2O7S/c1-13-9-15-16-11-18(27)17-10-14(29)6-7-23(17,2)25(16,28)20(30)12-24(15,3)26(13,22(32)36-33)35-21(31)19-5-4-8-34-19/h4-8,10,13,15-16,18,20,30,33H,9,11-12H2,1-3H3/t13-,15+,16+,18+,20+,23+,24+,25+,26+/m1/s1
- InChI Key: UOJJIZWJLHKBLH-VEGHOPOESA-N
- SMILES: O([C@@]1([C@@H](C[C@@]2([H])[C@]3([H])C[C@H](F)C4=CC(=O)C=C[C@]4(C)[C@@]3(F)[C@@H](O)C[C@]12C)C)C(=O)SO)C(C1OC=CC=1)=O
Thio-hydroxy Fluticasone Furoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T357610-10mg |
Thio-hydroxy Fluticasone Furoate |
948566-11-8 | 10mg |
$ 155.00 | 2023-04-16 | ||
| TRC | T357610-50mg |
Thio-hydroxy Fluticasone Furoate |
948566-11-8 | 50mg |
$ 620.00 | 2023-04-16 | ||
| TRC | T357610-100mg |
Thio-hydroxy Fluticasone Furoate |
948566-11-8 | 100mg |
$ 1194.00 | 2023-04-16 | ||
| TRC | T357610-250mg |
Thio-hydroxy Fluticasone Furoate |
948566-11-8 | 250mg |
$ 3000.00 | 2023-09-05 |
Thio-hydroxy Fluticasone Furoate Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on Thio-hydroxy Fluticasone Furoate
Thio-hydroxy Fluticasone Furoate: A Comprehensive Overview
Thio-hydroxy Fluticasone Furoate, identified by the CAS Registry Number 948566-11-8, is a novel compound that has garnered significant attention in the field of pharmaceutical research. This compound represents a derivative of fluticasone furoate, a well-known corticosteroid, with modifications aimed at enhancing its therapeutic potential and reducing adverse effects. The inclusion of a thio-hydroxy group introduces unique properties that make this compound a promising candidate for the treatment of various inflammatory and immune-mediated diseases.
The development of Thio-hydroxy Fluticasone Furoate is rooted in the need for more effective and safer glucocorticoid therapies. Traditional corticosteroids, while highly potent, are often associated with significant side effects, including systemic toxicity and immunosuppression. By modifying the chemical structure of fluticasone furoate, researchers have sought to retain its anti-inflammatory properties while minimizing its adverse effects. The thio-hydroxy substitution is hypothesized to improve the compound's selectivity for glucocorticoid receptors, potentially leading to enhanced efficacy and reduced off-target effects.
Recent studies have explored the pharmacokinetic and pharmacodynamic profiles of Thio-hydroxy Fluticasone Furoate. Preclinical trials have demonstrated that this compound exhibits improved bioavailability compared to its parent drug, fluticasone furoate. Additionally, its half-life has been extended, which could translate into less frequent dosing regimens and better patient compliance. These findings are particularly encouraging for chronic inflammatory conditions such as asthma, allergic rhinitis, and dermatitis, where long-term therapy is often required.
The mechanism of action of Thio-hydroxy Fluticasone Furoate involves its interaction with glucocorticoid receptors (GRs) in various tissues. Once bound to GRs, the compound induces a cascade of anti-inflammatory responses by modulating the expression of genes involved in immune regulation and inflammation. Notably, the thio-hydroxy group may enhance receptor binding affinity or stabilize the receptor-ligand complex, thereby amplifying its therapeutic effects.
In terms of safety profiles, early studies suggest that Thio-hydroxy Fluticasone Furoate may exhibit reduced systemic toxicity compared to conventional corticosteroids. This is attributed to its improved receptor selectivity and potentially lower propensity to induce side effects such as adrenal suppression or immunosuppression. However, further clinical trials are required to confirm these observations and establish its safety profile definitively.
The potential applications of Thio-hydroxy Fluticasone Furoate extend beyond traditional corticosteroid uses. Researchers are investigating its efficacy in treating autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). Preliminary results indicate that it may offer comparable or superior efficacy to existing therapies while maintaining a favorable safety profile.
In conclusion, Thio-hydroxy Fluticasone Furoate, with its CAS number 948566-11-8, represents a significant advancement in glucocorticoid therapy. Its unique chemical structure and promising preclinical results position it as a potential breakthrough in the treatment of inflammatory and immune-mediated disorders. As research progresses, further insights into its clinical utility will undoubtedly emerge, paving the way for innovative therapeutic strategies.
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